molecular formula C21H11NO5S B555847 Fluorescein-5-isothiocyanate CAS No. 3012-71-3

Fluorescein-5-isothiocyanate

Cat. No. B555847
CAS RN: 3012-71-3
M. Wt: 389.4 g/mol
InChI Key: MHMNJMPURVTYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein-5-isothiocyanate (5-FITC) is an isomer of fluorescein isothiocyanate (FITC), which is commonly used as a mixture of the 5- and 6-isothiocyanate isomers . It reacts with amine and thiol groups to form conjugates with proteins, lipids, and other molecules for detection by a variety of fluorescent-based applications . It serves as a marker substance for the visualization and detection of tissue-bound biomolecules like antigens, lectins, various proteins, peptides, nucleic acids, oligo- and polysaccharides in samples of human origin .


Synthesis Analysis

An improved method of synthesis of a chromatographically pure fluorescein-5-isothiocyanate nanomarker for labeling immunoglobulins has been developed . This method also includes the unique synthesis of 5-aminofluorescein, a precursor of fluorescein-5-isothiocyanate .


Molecular Structure Analysis

The isothiocyanate (–N=C=S) group in the structure binds to nucleophiles, such as the –NH2 group or the –SH group, if present . The lactone as well as the p-quinoid forms of FITC are available as a mixture of two isomers, fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC) .


Chemical Reactions Analysis

FITC is not a selective reagent, since it reacts with both amino and thiol groups (e.g. in proteins), yielding fluorescein thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .


Physical And Chemical Properties Analysis

Fluorescein-5-isothiocyanate has a molecular weight of 389.38 g/mol . It has an absorption maximum λ max (Sodium hydroxide solution 0.1 mol/l) of 488 - 494 nm . It exists in two forms having different solubility .

Scientific Research Applications

  • Labeling of Proteins and Peptides : FITC has been used for labeling proteins and peptides. It binds to lysine residues of proteins to form a stable thiourea linkage without releasing any byproduct. This property makes it an ideal tool for labeling biomolecules like peptides and proteins, although some challenges such as cyclization during solid phase peptide synthesis and the need for spacers like amino hexanoic acid have been noted (Jullian et al., 2009).

  • Study of Enzymatic Functions : FITC has been used to study the functions of enzymes like Na+- and K+-dependent ATPase and Ca-ATPase from sarcoplasmic reticulum. It acts as a potent inhibitor and helps in understanding the interaction of these enzymes with nucleotides and ions, providing insights into their ATP-binding sites (Pick, 1981).

  • Fluorescent Sensing Probes : FITC has been employed in the development of fluorescent sensing probes. For instance, fluorescein-labeled starch maleate nanoparticles have been used for the detection of metal ions like Ag+ and Pb2+ (Chin et al., 2014).

  • Measurement of Intracellular pH : FITC displays pH-indicative properties, making it useful for measuring intracellular and intraorganellar pH in biological material (Lanz et al., 1997).

  • Fluorescein-Guided Surgery : In medical research, FITC has been used as a "contrast-enhancer" in fluorescein-guided surgery for tumor resection, particularly in high-grade glioma resections (Catapano et al., 2017).

  • Capillary Electrophoresis and Analysis : FITC-labeled compounds have been separated using capillary zone electrophoresis (CZE) for rapid analysis, demonstrating its utility in biochemical assays (Moore and Jorgenson, 1993).

  • Intestinal Permeability Measurement : In poultry research, FITC-dextran (FITC-d) is used as an indicator of intestinal paracellular permeability. This has become particularly important as the industry moves toward antibiotic-free production (Liu et al., 2021).

  • Nucleic Acid Labeling : FITC has been used to prepare oligonucleotides carrying fluorescein labels, enabling the creation of high-quality biosensors and other applications in genetic research (Haralambidis et al., 1987).

Safety And Hazards

Fluorescein-5-isothiocyanate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing dust/fumes and to wear protective gloves/protecting clothing/eye protection/face protection .

Future Directions

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein used in wide-ranging applications including flow cytometry . Due to the problem of photobleaching, derivatives of fluorescein such as Alexa 488 and DyLight 488 have been tailored for various chemical and biological applications where greater photostability, higher fluorescence intensity, or different attachment groups are needed .

properties

IUPAC Name

3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11NO5S/c23-12-2-5-16-18(8-12)26-19-9-13(24)3-6-17(19)21(16)15-4-1-11(22-10-28)7-14(15)20(25)27-21/h1-9,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMNJMPURVTYEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63469-13-6 (hydrochloride)
Record name Fluorescein-5-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80892440
Record name Fluorescein-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange powder; [Alfa Aesar MSDS]
Record name Fluorescein-5-isothiocyanate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11270
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Fluorescein-5-isothiocyanate

CAS RN

3326-32-7
Record name Fluorescein 5-isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescein-5-isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-isothiocyanato-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fluorescein-5-isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80892440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-hydroxy-3-oxo-(3H)-xanthen-9-yl)-5-isothiocyanatobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESCEIN 5-ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I223NX31W9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein-5-isothiocyanate
Reactant of Route 2
Reactant of Route 2
Fluorescein-5-isothiocyanate
Reactant of Route 3
Reactant of Route 3
Fluorescein-5-isothiocyanate
Reactant of Route 4
Reactant of Route 4
Fluorescein-5-isothiocyanate
Reactant of Route 5
Reactant of Route 5
Fluorescein-5-isothiocyanate
Reactant of Route 6
Fluorescein-5-isothiocyanate

Citations

For This Compound
7,100
Citations
C Schuetze, U Ritter, P Scharff, U Fernekorn… - Materials Science and …, 2011 - Elsevier
… Since C 60 has not appropriate fluorescence properties for the detection in biological systems itself the functionalization of fullerenes with fluorescent dyes as fluorescein-5-isothiocyanate is …
Number of citations: 57 www.sciencedirect.com
V Schnaible, M Przybylski - Bioconjugate chemistry, 1999 - ACS Publications
Model peptides and proteins, such as hen eggwhite lysozyme, have been modified with fluorescein-5‘-isothiocyanate (FITC) to yield the corresponding fluorescein-thiocarbamoyl (FTC) …
Number of citations: 62 pubs.acs.org
YM Chen, TL Cheng, WL Tseng - Analyst, 2009 - pubs.rsc.org
Selective turn-on fluorescence detection of I− was accomplished using fluorescein isothiocyanate-decorated gold nanoparticles (FITC-AuNPs). FITC molecules, which fluoresce …
Number of citations: 86 pubs.rsc.org
JH Choy, SY Kwak, JS Park, YJ Jeong - Journal of Materials Chemistry, 2001 - pubs.rsc.org
The inorganic layered double hydroxide support, Mg4Al2(OH)12(NO3)2·mH2O, could be obtained by coprecipitation in aqueous solution; the interlayered NO3− anions can be replaced …
Number of citations: 282 pubs.rsc.org
CY Ke, YT Wu, WL Tseng - Biosensors and Bioelectronics, 2015 - Elsevier
This study describes the synthesis of a dual emission probe for the fluorescent ratiometric sensing of hydrogen peroxide (H 2 O 2 ), enzyme activity, and environmental pH change. …
Number of citations: 52 www.sciencedirect.com
F Oltolina, L Gregoletto, D Colangelo… - Langmuir, 2015 - ACS Publications
… To this aim the nanoparticles have been labeled with Fluorescein-5-isothiocyanate (FITC) by simple isothermal adsorption, in the absence of organic, possibly toxic, molecules, and …
Number of citations: 34 pubs.acs.org
AJ Abbott, E Amler, WJ Ball Jr - Biochemistry, 1991 - ACS Publications
… The fluorescein derivative fluorescein 5'-isothiocyanate (FITC) has provento be a useful fluorescent probe for studies of the Na+,K+-ATPase. It has been used extensively because it …
Number of citations: 53 pubs.acs.org
M Yamasuji, T Shibata, T Kabashima, M Kai - Analytical biochemistry, 2011 - Elsevier
… In this study, the telomere DNA was amplified by polymerase chain reaction (PCR) using special forward and reverse primers labeled with fluorescein-5-isothiocyanate (FITC) at the 5′ …
Number of citations: 28 www.sciencedirect.com
M Pavela-Vrancic, E Pfeifer, W Schröder… - J. Biol …, 1994 - researchgate.net
… Complete inhibition corresponded to incorporation of 2.3 mol of fluorescein 5‘isothiocyanate (FITC)/mol of protein. Upon protection by MgATPZ-, about 1 mol of FITC is still incorporated; …
Number of citations: 11 www.researchgate.net
S Nakamura, H Suzuki, T Kanazawa - Journal of Biological Chemistry, 1997 - ASBMB
… establish the stoichiometry of phosphorylation in the Ca 2+ -ATPase of sarcoplasmic reticulum (SR) vesicles, phosphorylation by ATP (or P i ) or labeling by fluorescein 5-isothiocyanate …
Number of citations: 28 www.jbc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.